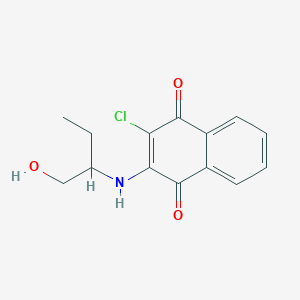
2-Chloro-3-(1-hydroxybutan-2-ylamino)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(1-hydroxybutan-2-ylamino)naphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family.
Preparation Methods
The synthesis of 2-Chloro-3-(1-hydroxybutan-2-ylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with an appropriate amine under controlled conditions. For instance, the reaction can be carried out in an anhydrous environment with magnetic stirring at low temperatures. The reaction mixture is then concentrated and purified to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-3-(1-hydroxybutan-2-ylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Scientific Research Applications
2-Chloro-3-(1-hydroxybutan-2-ylamino)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various naphthoquinone derivatives.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(1-hydroxybutan-2-ylamino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with the electron transport chain, leading to the generation of reactive oxygen species (ROS). This oxidative stress can induce cell death in target cells. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism .
Comparison with Similar Compounds
2-Chloro-3-(1-hydroxybutan-2-ylamino)naphthalene-1,4-dione can be compared with other naphthoquinone derivatives such as:
2-Chloro-3-(naphthalen-2-ylamino)naphthalene-1,4-dione: This compound also exhibits biological activities but differs in its side chain structure.
2,3-Dibromonaphthalene-1,4-dione: Known for its antifungal properties, this compound has a different halogen substitution pattern.
Lawsone (2-hydroxy-1,4-naphthoquinone): A natural derivative with known dyeing properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a hydroxybutan-2-ylamino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-3-(1-hydroxybutan-2-ylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-2-8(7-17)16-12-11(15)13(18)9-5-3-4-6-10(9)14(12)19/h3-6,8,16-17H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKVVMWJLFYLQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2,2-diphenylacetamide)](/img/structure/B5233071.png)
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5233084.png)
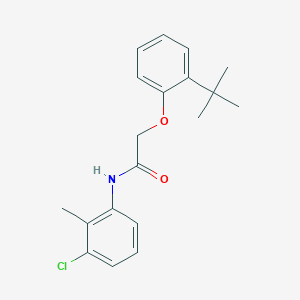
![(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233092.png)
![2-benzamido-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5233098.png)
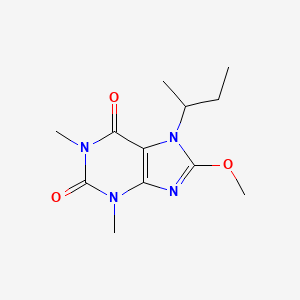
![2-(benzimidazol-1-ylmethyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5233110.png)
![2-(3-bromophenyl)-5-methyl-6H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5233113.png)
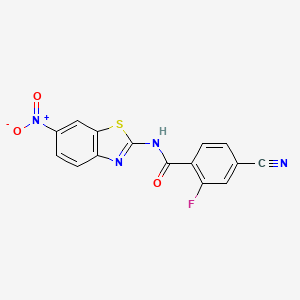
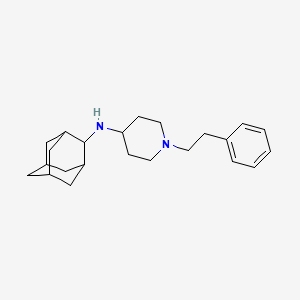
![2-[N-(5-CHLORO-2-METHOXYPHENYL)BENZENESULFONAMIDO]-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]ACETAMIDE](/img/structure/B5233134.png)
![Butan-2-yl 4-[4-(acetyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5233149.png)
![N-(4-ETHOXYPHENYL)-[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-AMINE](/img/structure/B5233151.png)
![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B5233157.png)
